molecular formula C17H16BrNO5 B2997265 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 692276-32-7

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2997265
CAS No.: 692276-32-7
M. Wt: 394.221
InChI Key: YWDYQIXHPOXLSE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a complex organic compound characterized by its bromo, formyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can help in achieving high yields and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The bromo group can be reduced to a hydrogen atom.

  • Substitution: : The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can be converted to its corresponding carboxylic acid derivative.

  • Reduction: : The reduction of the bromo group can yield a compound with a hydrogen atom in place of the bromo group.

  • Substitution: : Substitution reactions can lead to a variety of products, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to observable biological effects. The exact mechanism would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid

  • 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid

  • 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDYQIXHPOXLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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